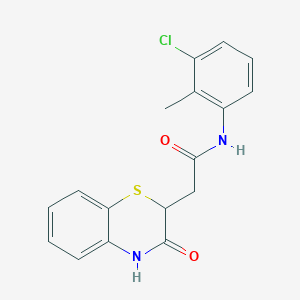

N-(3-Chloro-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2S/c1-10-11(18)5-4-7-12(10)19-16(21)9-15-17(22)20-13-6-2-3-8-14(13)23-15/h2-8,15H,9H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZRHQMESLKTEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Chloro-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 349.83 g/mol. The compound features a benzothiazine moiety, which is known for various pharmacological properties.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes related to cancer proliferation and metastasis.

- Modulation of Signaling Pathways : They can affect pathways such as the MAPK/ERK pathway, which is crucial in tumorigenesis.

- Cytotoxic Effects : Similar compounds have shown cytotoxicity against various cancer cell lines, indicating potential as chemotherapeutic agents.

Antitumor Activity

Several studies have reported the antitumor effects of benzothiazine derivatives. For instance, a study demonstrated that a related compound exhibited significant antiproliferative effects on malignant pleural mesothelioma (MPM) cells by inhibiting the ERK signaling pathway and reducing CD44 expression .

Inhibition Studies

In vitro studies have shown that this compound possesses inhibitory activity against various cancer cell lines. The IC50 values for these compounds typically range from nanomolar to micromolar concentrations, indicating potent activity .

Case Studies

- Study on Malignant Pleural Mesothelioma : In this study, the compound was tested alongside trametinib (a MEK inhibitor), revealing enhanced antiproliferative effects when used in combination. This suggests that this compound could be an effective adjunct therapy in treating MPM .

- In Vivo Efficacy : Animal models have shown that compounds with similar structures can effectively reduce tumor size and improve survival rates when administered at specific dosages. These findings support further exploration into clinical applications .

Data Table: Biological Activities and IC50 Values

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MPM | 0.5 | ERK pathway inhibition |

| Compound B | Breast Cancer | 0.8 | Apoptosis induction |

| N-(3-Chloro...) | Lung Cancer | 0.6 | Enzyme inhibition |

Comparison with Similar Compounds

Key Observations:

Substituent Position :

- The 4-chloro derivative (YHV98-4) demonstrated Hv1 channel inhibition, attenuating chronic inflammatory pain in rodent models .

- 3D-QSAR studies indicate that bulky substituents at the para (4-Cl) or meta (3-CF3) positions enhance antifungal activity due to favorable steric interactions with target enzymes .

The 3-chloro-2-methylphenyl group in the target compound combines halogenated hydrophobicity with steric bulk, which may improve membrane permeability compared to simpler analogs .

Biological Activity Trends: Antifungal activity correlates with substituent bulkiness, as seen in N-(4-chlorophenyl)- and N-(3-trifluoromethylphenyl)- analogs . Analogs with polar groups (e.g., -NO2) are often used as screening compounds but may exhibit reduced bioavailability .

Physicochemical Properties

Table 2: Physicochemical Comparison

*Predicted using fragment-based methods.

- Low aqueous solubility is a common limitation, necessitating formulation strategies like salt formation or nanoparticle delivery .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-Chloro-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzothiazine derivatives and chloroacetamide intermediates. For example, refluxing 3-oxo-3,4-dihydro-2H-1,4-benzothiazine with chloroacetyl chloride in the presence of triethylamine (TEA) under inert conditions yields the acetamide backbone. Intermediates are monitored via TLC and purified via recrystallization (petroleum ether or ethanol) . Structural confirmation requires NMR (e.g., H/C), FT-IR, and elemental analysis.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : X-ray crystallography is essential for resolving the stereochemistry of the benzothiazine core and acetamide linkage. For instance, single-crystal X-ray diffraction (SCXRD) reveals bond angles and dihedral angles critical for understanding molecular conformation . Complementary techniques include:

- NMR : To confirm substituent positions and hydrogen bonding.

- Mass spectrometry (ESI-MS) : For molecular ion peak validation.

- FT-IR : To identify carbonyl (C=O) and amide (N-H) stretches .

Q. What are the known biological activities of benzothiazine-acetamide derivatives?

- Methodological Answer : Benzothiazine derivatives with keto groups exhibit CNS activity, including antidepressant and anticonvulsant effects. In vitro assays (e.g., MAO inhibition, GABA receptor binding) are standard for screening. For example, 3-oxo-benzothiazine analogs show dose-dependent activity in rodent models of depression .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) or microwave irradiation reduces reaction time and improves regioselectivity .

- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) resolves closely eluting byproducts.

Q. What strategies resolve contradictions in reported bioactivity data for this compound class?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, IC thresholds). To address:

- Dose-response validation : Replicate assays across multiple models (e.g., in vitro neuronal vs. hepatic cells).

- Metabolic stability testing : Use liver microsomes to assess pharmacokinetic interference .

- Structural analogs : Compare activity of halogen-substituted vs. methoxy-substituted derivatives to isolate SAR trends .

Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?

- Methodological Answer : Computational modeling (DFT, molecular docking) identifies key interactions:

- Benzothiazine keto group : Acts as a hydrogen-bond acceptor with active-site residues (e.g., MAO-B).

- Chlorophenyl substituent : Enhances lipophilicity, impacting blood-brain barrier permeability .

- Validation : Mutagenesis studies on target proteins (e.g., serotonin transporters) confirm docking predictions .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS/MS : Detects sub-ppm impurities using reverse-phase C18 columns (acetonitrile/water gradient).

- GC-MS : Identifies volatile byproducts (e.g., unreacted chloroacetyl chloride).

- Stability-indicating assays : Forced degradation (heat, light, pH extremes) followed by LC-PDA ensures robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.